![molecular formula C9H10O2 B1313569 5-Methoxy-2-methylbenzaldehyde CAS No. 56724-09-5](/img/structure/B1313569.png)
5-Methoxy-2-methylbenzaldehyde
Overview
Description
“5-Methoxy-2-methylbenzaldehyde” is an organic compound with the molecular formula C9H10O2 . It is a member of benzaldehydes, a monomethoxybenzene, and a member of phenols .
Molecular Structure Analysis
The molecular structure of “5-Methoxy-2-methylbenzaldehyde” consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H10O2/c1-7-3-4-9 (11-2)5-8 (7)6-10/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methoxy-2-methylbenzaldehyde” include a molecular weight of 150.17 g/mol . The compound is a liquid at room temperature .
Scientific Research Applications
Antifungal Applications
5-Methoxy-2-methylbenzaldehyde: has been identified as having potent antifungal activity. Its structure-activity relationship reveals that the presence of an ortho-hydroxyl group in the aromatic ring increases its antifungal properties. This compound disrupts the cellular antioxidation system of fungi, targeting components such as superoxide dismutases and glutathione reductase, effectively inhibiting fungal growth .
Chemosensitization
This compound can function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents. It has been shown to overcome the tolerance of certain fungal pathogens to other agents and increase their sensitivity to mitochondrial respiration inhibitory agents. The synergistic effect of chemosensitization significantly lowers the minimum inhibitory concentrations (MIC) or fungicidal concentrations (MFC) .
Pharmacological Studies
In pharmacology, 5-Methoxy-2-methylbenzaldehyde may be used to develop new therapeutic agents. Its redox-active properties make it a candidate for drug design, especially in targeting diseases related to oxidative stress and fungal infections .
Mechanism of Action
Target of Action
Benzaldehydes, in general, have been found to disrupt the cellular antioxidation systems of fungi . They target components such as superoxide dismutases and glutathione reductase .
Mode of Action
5-Methoxy-2-methylbenzaldehyde, like other benzaldehydes, can react with nucleophiles. For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems, which could potentially affect various biochemical pathways related to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (15018) and its lipophilicity (Log Po/w: 195) suggest that it may have good bioavailability .
Result of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, effectively inhibiting fungal growth .
properties
IUPAC Name |
5-methoxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEYVMICIGLTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492928 | |
Record name | 5-Methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56724-09-5 | |
Record name | 5-Methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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